molecular formula C15H10N2O3 B14306204 Oxazole, 4-(3-nitrophenyl)-2-phenyl- CAS No. 119512-00-4

Oxazole, 4-(3-nitrophenyl)-2-phenyl-

Cat. No.: B14306204
CAS No.: 119512-00-4
M. Wt: 266.25 g/mol
InChI Key: RRJVBKXAOMEZAL-UHFFFAOYSA-N
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Description

Oxazole, 4-(3-nitrophenyl)-2-phenyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 4-(3-nitrophenyl)-2-phenyl- can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also effective methods for synthesizing oxazoles .

Industrial Production Methods

Industrial production of oxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Mechanism of Action

The mechanism of action of oxazole, 4-(3-nitrophenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, oxazole derivatives can inhibit enzymes or interfere with cellular processes, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Oxazole, 4-(3-nitrophenyl)-2-phenyl- can be compared with other similar compounds, such as:

    Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.

    Imidazole: Contains two nitrogen atoms in the ring.

    Isoxazole: Contains an oxygen and nitrogen atom in a different arrangement.

The uniqueness of oxazole, 4-(3-nitrophenyl)-2-phenyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

CAS No.

119512-00-4

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

4-(3-nitrophenyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-8-4-7-12(9-13)14-10-20-15(16-14)11-5-2-1-3-6-11/h1-10H

InChI Key

RRJVBKXAOMEZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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